Silanol, trichloro-

Description

Significance in Silicon Chemistry and Materials Science Research

The importance of trichlorosilanol lies in its trifunctional nature, possessing three reactive chlorine atoms and one hydroxyl group. This structure allows it to act as a crucial branching and cross-linking agent in the formation of complex, three-dimensional silicone networks. The hydrolysis of organotrichlorosilanes, such as methyltrichlorosilane (B1216827), leads to the in-situ formation of the corresponding silanetriols, which are analogous to trichlorosilanol in their reactivity. These intermediates are pivotal in producing hard silicone resins. wikipedia.orgwikipedia.org The extent of this cross-linking, dictated by the presence and reaction of these silanol (B1196071) intermediates, governs the final properties of the silicone material, which can range from oils and gels to rigid plastics. wikipedia.org

In materials science, the ability to control the formation and reaction of trichlorosilanol and its organic derivatives is essential for designing materials with specific thermal stability, mechanical strength, and chemical resistance. Researchers continue to explore the hydrolysis and condensation of chlorosilanes to create novel polysiloxanes with tailored properties for advanced applications.

Conceptual Framework: Tracing the Role of Trichlorosilanol as a Key Intermediate

The conceptual understanding of trichlorosilanol is centered on its role as a fleeting but essential intermediate in a multi-step reaction sequence. The process begins with the hydrolysis of a chlorosilane, such as trichlorosilane (B8805176) or an organotrichlorosilane, where a chlorine atom is replaced by a hydroxyl group. elkem.comsilicones.eu

Step 1: Hydrolysis The initial reaction involves the interaction of the chlorosilane with water, leading to the formation of a silanol and hydrogen chloride. For trichlorosilane, this can be represented as:

HSiCl₃ + H₂O → HSi(OH)Cl₂ + HCl Further hydrolysis can occur to yield HSi(OH)₂Cl and HSi(OH)₃.

Step 2: Condensation The newly formed silanol is highly reactive and readily undergoes condensation with another silanol or a chlorosilane molecule. This reaction forms a stable siloxane bond and eliminates a molecule of water or hydrogen chloride. wikipedia.org

For example, two molecules of a generic trichlorosilanol intermediate can condense:

2 RSi(OH)Cl₂ → Cl₂(R)Si-O-Si(R)Cl₂ + H₂O

This condensation process can continue, leading to the formation of linear chains, cyclic structures, or complex cross-linked networks, depending on the functionality of the precursor and the reaction conditions. wikipedia.orgwikipedia.org The trifunctionality of the trichlorosilanol intermediate is what enables the formation of these highly branched and cross-linked structures. wikipedia.org

The following table summarizes the key reactants and products in the formation and reaction of trichlorosilanol intermediates:

| Reactant | Intermediate | Product of Condensation |

| Trichlorosilane (HSiCl₃) | Trichlorosilanol (HSi(OH)Cl₂) | Polysiloxane network |

| Methyltrichlorosilane (CH₃SiCl₃) | Methyltrichlorosilanol (CH₃Si(OH)Cl₂) | Cross-linked silicone resin |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | Dimethyldisilanol ((CH₃)₂Si(OH)₂) | Linear or cyclic polydimethylsiloxane |

This conceptual framework highlights that while trichlorosilanol itself is not the end product, its formation and subsequent reactivity are the fundamental steps that drive the synthesis of a vast range of silicone materials.

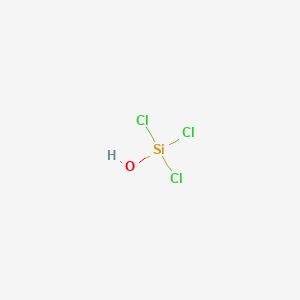

Structure

3D Structure

Properties

IUPAC Name |

trichloro(hydroxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDRRLQUBZPUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3HOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437348 | |

| Record name | Silanol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81323-72-0 | |

| Record name | Silanol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Trichlorosilanol

Advanced Approaches to Trichlorosilane (B8805176) Synthesis

The industrial production of trichlorosilane is dominated by several advanced methods, each with distinct advantages and operational parameters. These methods are often employed in large-scale manufacturing facilities to ensure a continuous and efficient supply of this critical precursor.

Direct chlorination, also known as the direct synthesis or hydrochlorination of silicon, is a primary industrial method for producing trichlorosilane. researchgate.netpensoft.net This process involves the reaction of metallurgical-grade silicon (Si) powder with anhydrous hydrogen chloride (HCl) gas in a fluidized bed reactor at elevated temperatures, typically around 300°C. wikipedia.orggoogle.com

The fundamental chemical reaction for this process is: Si + 3HCl → SiHCl₃ + H₂ pensoft.net

This reaction is highly exothermic and yields not only trichlorosilane but also byproducts such as silicon tetrachloride (SiCl₄), dichlorosilane (B8785471) (H₂SiCl₂), and other polychlorinated silanes. wikipedia.orgpensoft.net The composition of the product stream can be influenced by various factors, including the reaction temperature, pressure, and the quality of the silicon feedstock. Industrial processes are optimized to maximize the yield of trichlorosilane, which can reach 80-90%. wikipedia.org

A prominent example of an industrial setup for direct chlorination is the Wacker process, which utilizes a fluidized bed reactor to ensure efficient heat and mass transfer. researchgate.net The process includes downstream separation and purification steps, such as distillation, to isolate high-purity trichlorosilane from the reaction mixture. researchgate.net

Table 1: Typical Operating Conditions for Direct Chlorination of Silicon

| Parameter | Value |

| Reactants | Metallurgical-grade Silicon, Anhydrous Hydrogen Chloride |

| Reactor Type | Fluidized Bed Reactor |

| Temperature | ~300 °C |

| Key Products | Trichlorosilane (SiHCl₃), Hydrogen (H₂) |

| Major Byproducts | Silicon Tetrachloride (SiCl₄), Dichlorosilane (H₂SiCl₂) |

Hydrochlorination of silicon tetrachloride is another significant route for trichlorosilane synthesis, often used to convert the SiCl₄ byproduct from other processes back into the desired product. pensoft.netresearchgate.net This process, sometimes referred to as "cold hydration," involves reacting silicon tetrachloride with hydrogen gas and metallurgical-grade silicon. pensoft.net

This reaction is typically carried out at higher temperatures and pressures than direct chlorination, with conditions ranging from 400-800°C and up to 40 MPa. pensoft.net The presence of a catalyst, such as copper or iron, can enhance the reaction rate and yield. pensoft.net

Redistribution reactions, also known as disproportionation, are also employed in the synthesis of trichlorosilane. pensoft.net These reactions involve the conversion of other chlorosilanes into trichlorosilane. For instance, dichlorosilane can react with silicon tetrachloride to produce trichlorosilane. Catalysts, such as certain borohydrides, can facilitate these redistribution reactions, allowing for the efficient conversion of various chlorosilane streams into the desired product. rsc.org

Table 2: Comparison of Hydrochlorination and Redistribution Reactions

| Feature | Hydrochlorination of SiCl₄ | Redistribution of Chlorosilanes |

| Primary Reactants | SiCl₄, H₂, Si | Various chlorosilanes (e.g., SiH₂Cl₂) |

| Typical Conditions | 400-800°C, up to 40 MPa | Varies with catalyst and reactants |

| Key Advantage | Utilizes SiCl₄ byproduct | Can convert mixed chlorosilane streams |

While less common on an industrial scale for primary production, photochemical methods have been explored for the synthesis and purification of chlorosilanes. Research has shown that photocatalytic chlorination can be employed to produce high-purity trichlorosilane. researchgate.net This approach may involve the use of ultraviolet (UV) light to initiate and drive the chlorination reactions, potentially offering a pathway to higher purity products by minimizing thermal side reactions.

Catalysts play a crucial role in several trichlorosilane synthesis routes, enhancing reaction rates and improving selectivity. In the hydrochlorination of silicon tetrachloride, catalysts like copper and nickel can significantly increase the conversion rate. pensoft.netpensoft.net These catalysts are often introduced as metal powders or salts and can form active silicide species under reaction conditions.

In redistribution reactions, Lewis basic catalysts have been shown to be effective. organic-chemistry.org For example, N-formyl-α'-(2,4,6-triethylphenyl)-L-proline has been used as an activator in the reduction of aryl ketones with trichlorosilane, showcasing the role of organic catalysts in reactions involving this compound. organic-chemistry.org Furthermore, transition metal complexes, such as those involving rhodium, have been developed for specific applications of trichlorosilane, like the hydrosilylation of allyl chloride. nih.gov

Precursor Compounds and Reaction Pathways to Trichlorosilane

The synthesis of trichlorosilane relies on the availability of specific precursor compounds, with silicon tetrachloride being a key player in many reaction pathways.

Silicon tetrachloride (SiCl₄) is a versatile precursor in the synthesis of trichlorosilane. wikipedia.org As a major byproduct of the Siemens process for polysilicon production, large quantities of SiCl₄ are available for conversion. researchgate.net The hydrogenation of silicon tetrachloride is a key reaction in this context. researchgate.net

The reaction of SiCl₄ with hydrogen at high temperatures (700–1400 °C) can produce trichlorosilane and hydrogen chloride: SiCl₄ + H₂ ⇌ SiHCl₃ + HCl pensoft.net

This reaction is reversible, and process conditions are optimized to favor the formation of trichlorosilane. The addition of metallurgical silicon to the reaction mixture, as seen in the hydrochlorination process, shifts the equilibrium towards the production of trichlorosilane. nasa.gov

Furthermore, silicon tetrachloride can be reacted with hydridosilanes in the presence of a catalyst to produce trichlorosilane in high yields at lower temperatures. trea.com This method offers an energy-efficient alternative to high-temperature hydrogenation.

Table 3: Summary of Key Synthetic Routes to Trichlorosilane

| Synthetic Route | Key Reactants | Typical Conditions | Key Features |

| Direct Chlorination | Si, HCl | ~300°C, Fluidized Bed Reactor | Primary industrial method, high yield. wikipedia.orgpensoft.net |

| Hydrochlorination | SiCl₄, H₂, Si | 400-800°C, High Pressure, Catalyst | Converts SiCl₄ byproduct. pensoft.netpensoft.net |

| Redistribution | Chlorosilanes (e.g., SiH₂Cl₂) | Catalyst-dependent | Balances chlorosilane streams. pensoft.net |

| Hydrogenation of SiCl₄ | SiCl₄, H₂ | 700-1400°C | High-temperature gas-phase reaction. pensoft.net |

Trichlorosilane Reactivity in Trichlorosilanol Formation

Trichlorosilane (HSiCl₃) is a highly reactive inorganic compound. wikipedia.org Its reactivity with water is particularly vigorous, representing the fundamental pathway for the formation of silanol (B1196071) species. wikipedia.orggoogle.com When trichlorosilane comes into contact with water or moisture, it undergoes rapid decomposition through hydrolysis. wikipedia.org

This hydrolysis reaction is characterized by the substitution of chlorine atoms with hydroxyl (-OH) groups. The process leads to the formation of silanol intermediates and concurrently releases hydrogen chloride (HCl). wikipedia.org However, the resulting silanol species are often unstable and readily undergo condensation reactions. This subsequent reaction leads to the formation of a siloxane polymer, which is a more stable product. wikipedia.org Due to this high reactivity, trichlorosilane must be handled and stored under an inert atmosphere to prevent unintended reactions with ambient moisture. wikipedia.org The reaction with water can be so energetic that it may even be violent or explosive, producing heat along with silicon dioxide, chlorine, hydrogen, and hydrochloric acid. wikipedia.org

Byproduct Formation and Management in Trichlorosilanol Synthesis

The synthesis of trichlorosilanol is accompanied by the formation of several byproducts, originating from both the primary reaction and impurities in the precursor materials. Effective management of these byproducts is crucial for process efficiency and product purity.

A significant byproduct of the hydrolysis of any chlorosilane, including trichlorosilane, is hydrogen chloride (HCl). wikipedia.org Given its corrosive nature, managing HCl is a critical aspect of the synthesis process. In industrial settings, the recovery of HCl is often an economic necessity. For instance, in related processes, byproduct silicon tetrachloride is sometimes hydrolyzed or burned to recover HCl, which can then be reused as an input for producing trichlorosilane. google.comgoogle.com

Byproducts also arise from impurities present in the trichlorosilane feedstock. The industrial production of trichlorosilane, typically through the hydrochlorination of metallurgical grade silicon, yields several byproducts. wikipedia.org The main impurities include silicon tetrachloride (SiCl₄), hexachlorodisilane (B81481) (Si₂Cl₆), and dichlorosilane (H₂SiCl₂). wikipedia.org

| Byproduct | Chemical Formula | Significance |

|---|---|---|

| Silicon Tetrachloride | SiCl₄ | A major byproduct, often recycled back into the production process. google.compensoft.net |

| Dichlorosilane | H₂SiCl₂ | A common impurity that can be managed through distillation. wikipedia.org |

| Hexachlorodisilane | Si₂Cl₆ | A higher-boiling impurity separated during purification. wikipedia.org |

Reactivity Mechanisms and Chemical Transformations of Trichlorosilanol

Hydrolysis and Condensation Reactions of Trichlorosilanol

The hydrolysis and subsequent condensation of trichlorosilanol are fundamental processes in the formation of siloxane polymers. These reactions are complex and influenced by various factors, including the concentration of reactants, temperature, and the presence of catalysts.

The hydrolysis of chlorosilanes, such as trichlorosilane (B8805176), is a thermodynamically favorable process. Computational studies on the hydrolysis of various chlorosilanes have shown that reactions involving a larger water cluster (tetramer) are generally exothermic. In contrast, reactions with a single water molecule are often endothermic for many substituents. The kinetics of these reactions are significantly influenced by the presence of water clusters, which can lower the activation energy barriers. For instance, the addition of even one extra water molecule can substantially reduce or even eliminate the calculated energy barriers for hydrolysis and silanol (B1196071) condensation in the gas phase. researchgate.net

Experimental and computational investigations into the dismutation of chlorosilanes have provided insights into the thermodynamics and kinetics of these related reactions. The equilibrium composition of the reaction mixture and the rate constants for both forward and reverse reactions have been determined, which are crucial for optimizing industrial processes. mdpi.com

Interactive Data Table: Thermodynamic Parameters for Chlorosilane Hydrolysis

| Reactant | Water Cluster Size | Reaction Enthalpy (kJ/mol) | Gibbs Free Energy of Activation (kJ/mol) |

| Trimethylchlorosilane | Monomer | Endothermic | High |

| Trimethylchlorosilane | Tetramer | Exothermic | Low |

| Dichlorosilane (B8785471) | Monomer | Endothermic | High |

| Dichlorosilane | Tetramer | Exothermic | Low |

Note: This table presents a generalized trend based on computational studies. Actual values can vary depending on the specific chlorosilane and reaction conditions.

The formation of siloxane polymers from trichlorosilanol proceeds through a series of hydrolysis and condensation steps. The initial hydrolysis of a chlorosilane, like dimethyldichlorosilane, yields a silanol, which can then undergo condensation to form a disiloxane. acs.org This process can continue, leading to the formation of longer linear chains or cyclic oligomers. wikipedia.org

The polymerization of cyclic siloxanes is a key industrial method for producing high-molecular-weight polysiloxanes. This ring-opening polymerization can be initiated by either anionic or cationic catalysts. gelest.comyoutube.com The reaction proceeds until an equilibrium is established between the cyclic monomers and the linear polymer chains. gelest.com The molecular weight of the resulting polymer can be controlled by the addition of chain-terminating agents, such as hexamethyldisiloxane. gelest.com

This reaction highlights the conversion of a dichlorosilane into a polysiloxane and hydrochloric acid.

In the gas phase, the hydrolysis of chlorosilanes is significantly influenced by the presence of water clusters. Theoretical studies have demonstrated that water dimers and larger clusters play a catalytic role by lowering the activation energy barriers for the reaction. researchgate.netresearchgate.net For the hydrolysis of silicon tetrachloride (SiCl₄), the involvement of a water dimer leads to a significant decrease in the activation energy. researchgate.net

The mechanism involves the formation of a transition state where the water cluster facilitates the nucleophilic attack of a water molecule on the silicon atom and the subsequent departure of a chlorine atom. researchgate.net This catalytic effect is crucial for understanding the gas-phase chemistry of chlorosilanes, particularly in atmospheric and industrial processes where water vapor is present. researchgate.net The participation of water clusters is a common phenomenon in the gas-phase hydrolysis of various molecules. researchgate.net

The formation of siloxane polymers is a dynamic process involving both chain growth and decomposition reactions. In the production of trichlorosilane, by-products such as polychlorosiloxanes and polychlorosilanes are formed. These larger molecules can undergo cracking reactions under distillation conditions to form monomeric chlorosilanes like trichlorosilane and silicon tetrachloride. google.com

The equilibrium between the formation of higher-order siloxanes and their decomposition is crucial in industrial settings. For example, siloxane polymers can become solids when they reach a certain length (approximately four units long). google.com Understanding the kinetics of these competing reactions is essential for maximizing the yield of desired chlorosilane monomers. google.com

Gas-Phase Ion Chemistry of Trichlorosilanol-Related Species

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects. wikipedia.org Mass spectrometry techniques are often employed to investigate the reactions of ions and molecules in the gas phase.

In the gas phase, trichlorosilyl (B107488) cations (SiCl₃⁺) readily undergo solvolysis-type reactions with various Lewis bases, including water, methanol, ammonia, and methylamine. researchgate.net These reactions are facile and lead to the formation of substituted chlorosilyl cations. researchgate.net

Theoretical calculations, including ab initio and DFT methods, have shown that these reactions proceed through the addition of the silyl (B83357) cation to the lone pair of electrons on the oxygen or nitrogen atom of the Lewis base. This is followed by a 1,3-hydrogen migration in the transition state. researchgate.net A key finding is that these transition states are calculated to be lower in energy than the reactants, indicating a favorable reaction pathway. researchgate.netscielo.br This is in contrast to the hydrolysis of gaseous CCl₃⁺, which involves a significant positive energy barrier. researchgate.net

The study of these gas-phase reactions is relevant to understanding the fundamental chemistry of silicenium ions and has implications for processes such as chemical vapor deposition. researchgate.net

Addition-Elimination Mechanisms and 1,3-H Migrations

The reactivity of the silicon-hydroxyl (Si-OH) group in trichlorosilanol is central to its chemical behavior, often proceeding through mechanisms analogous to those seen in organic chemistry. Addition-elimination pathways are fundamental to its condensation reactions, where the silanol group can be protonated or interact with a Lewis acid, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule. This is followed by the elimination of a water molecule to form a siloxane (Si-O-Si) bond.

The concept of a 1,3-hydride shift, a type of sigmatropic rearrangement, is also considered in organosilicon chemistry. In this intramolecular process, a hydrogen atom would migrate from one atom to a position three atoms away. For a molecule like trichlorosilanol, this would involve the hydrogen of the hydroxyl group migrating to a chlorine atom, with a concurrent shift in bonding electrons. However, thermal libretexts.orgnih.gov hydride shifts are governed by the Woodward-Hoffmann rules, which dictate that for the reaction to be concerted, it must proceed through an antarafacial shift. wikipedia.org This requires the migrating group to bond to the opposite face of the π-system, a geometry that is highly strained and considered geometrically impossible for a small ring transition state. wikipedia.orgucla.edu Consequently, uncatalyzed 1,3-hydrogen shifts in systems like silanols are not a viable reaction pathway. ucla.edu Such rearrangements typically require acid or base catalysis to proceed through non-concerted, ionic mechanisms rather than a pericyclic transition state. ucla.edubyjus.com

Characterization of Substituted Chlorosilyl Cations

Silyl cations, the silicon analogues of carbocations, are highly reactive intermediates. Substituted chlorosilyl cations could, in principle, be formed from trichlorosilanol or its derivatives through the loss of a leaving group, such as the hydroxyl group after protonation. The high electropositivity of silicon makes these cations extremely electrophilic and challenging to isolate and characterize.

The characterization of such transient species often relies on trapping experiments or spectroscopic analysis in non-nucleophilic, superacidic media at low temperatures. Techniques such as 29Si Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable, as the chemical shift of the silicon nucleus is highly sensitive to its electronic environment and could provide evidence for the cationic center. However, specific spectroscopic data and detailed characterization of substituted chlorosilyl cations derived directly from trichlorosilanol are not extensively documented in readily available literature, reflecting the significant experimental challenges involved in studying these fleeting intermediates.

Polymerization and Oligomerization Studies Involving Trichlorosilanol

The trifunctional nature of trichlorosilanol, with one hydroxyl group and three chlorine atoms (though typically discussed after hydrolysis of its trichlorosilane precursor, resulting in three hydroxyl groups), dictates its behavior in polymerization reactions. It serves as a key monomer for creating highly cross-linked, three-dimensional structures.

Formation of Linear and Cyclic Siloxane Structures

The initial self-condensation of trichlorosilanol (or more accurately, the silanetriol, Si(OH)3Cl, or silicic acid, Si(OH)4, formed from the hydrolysis of silicon tetrachloride) involves the reaction between silanol groups to form siloxane bonds, eliminating water. While initial dimerization and trimerization can lead to short linear oligomers, the molecule's trifunctionality strongly favors intramolecular condensation.

This intramolecular pathway leads to the formation of stable cyclic structures. Research on the hydrolysis and condensation of analogous aryltrichlorosilanes, such as phenyltrichlorosilane, has shown that the primary products are cyclic siloxanols. nih.gov A key product in that system is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, a stable cyclic tetramer. nih.gov By analogy, the condensation of trichlorosilanol is expected to yield similar cyclic structures, such as (tetrachloro)(tetrahydroxy)cyclotetrasiloxane and other related cyclic oligomers. Further condensation can lead to the formation of more complex, cage-like polyhedral oligomeric silsesquioxanes (POSS). acs.org The synthesis of these cage structures is traditionally achieved through the controlled hydrolysis of trifunctional silanes like trichlorosilanes. acs.orgbohrium.com

| Precursor Example | Primary Condensation Product | Product Type |

| Phenyltrichlorosilane | all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane | Cyclic Tetramer |

| α-Naphtyltrichlorosilane | trans-1,1,3,3-tetrahydroxy-1,3-di-α-naphtyldisiloxane | Linear Dimer |

| Tertiary Alkyltrichlorosilanes | Disiloxane-1,1,3,3-tetrols | Linear Dimer |

This table presents examples of products from the hydrolysis-condensation of various trifunctional chlorosilanes, illustrating the formation of both cyclic and linear initial structures.

Network Architecture and Flexibility in Poly(trichlorosilanol) Systems

When polymerization of a trifunctional monomer like trichlorosilanol proceeds beyond the formation of simple cyclic oligomers, a highly cross-linked, three-dimensional network is formed. Each monomer unit can connect to three other units, creating a rigid polymer architecture. This is fundamentally different from the linear, flexible chains formed from difunctional monomers (like dichlorodimethylsilane), which have only two reactive sites per monomer.

The resulting network is a form of polysilsesquioxane, often referred to as a T-resin, characterized by the empirical formula (RSiO1.5)n. The structure is an amorphous, glass-like solid. The high degree of cross-linking imparts thermal stability and hardness but also results in a brittle material with very limited flexibility. The final network architecture can be influenced by reaction conditions such as monomer concentration, pH, and the presence of catalysts, which can control the balance between intramolecular and intermolecular condensation, thereby affecting the density of cross-links and the extent of cyclic substructures within the network. The use of such trifunctional monomers is a key strategy in creating branched and network polymers. nih.gov

Other Reactive Pathways and Derivatives of Trichlorosilanol

Hydrosilylation Reactions Initiated by Trichlorosilane Derivatives

Hydrosilylation is a critical reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen bond across an unsaturated bond, typically a carbon-carbon double or triple bond. researchgate.net This reaction is not initiated by trichlorosilanol itself but by its precursor, trichlorosilane (HSiCl3), which possesses the reactive Si-H bond. The process is a major industrial route for producing organofunctional silanes. nih.gov

The reaction is almost always catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst and Karstedt's catalyst. libretexts.org However, issues with selectivity and catalyst cost have driven research into other catalysts, including those based on rhodium and palladium. libretexts.orgnih.gov A significant industrial application is the hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane, a key intermediate for silane (B1218182) coupling agents. nih.gov Recent studies have focused on improving the efficiency and selectivity of this reaction.

| Catalyst | Alkene | Product | Selectivity | Turnover Number (TON) |

| Conventional Pt Catalysts | Allyl Chloride | Trichloro(3-chloropropyl)silane | Often unselective | Lower |

| [RhCl(dppbzF)]2 | Allyl Chloride | Trichloro(3-chloropropyl)silane | >99% | 140,000 |

| Palladium-(S)—MeO-mop | 1-Octene | 1-Octylsilane / 2-Octylsilane | 93:7 mixture | Not specified |

This table summarizes the performance of different catalysts in the hydrosilylation of alkenes with trichlorosilane, highlighting the improved efficiency of newer catalytic systems. libretexts.orgnih.gov

Reactions with Inorganic Phosphates and Related Anions

Trichlorosilanol (Cl₃SiOH) exhibits reactivity towards inorganic phosphates and related anions, primarily through nucleophilic substitution at the silicon atom. The lone pair of electrons on the oxygen atoms of the phosphate anion acts as a nucleophile, attacking the electrophilic silicon center of trichlorosilanol. This reaction leads to the formation of silyl phosphate species and the elimination of a leaving group, typically a chloride or hydroxide ion.

The reaction with orthophosphoric acid (H₃PO₄), for instance, can proceed to form tris(trichlorosilyl) phosphate. In this reaction, the hydroxyl groups of the phosphoric acid sequentially attack the silicon atoms of three trichlorosilanol molecules. Each step involves the formation of a Si-O-P bond and the elimination of a molecule of water or hydrogen chloride, depending on the reaction conditions and the specific nature of the silanol precursor (trichlorosilanol itself or the parent trichlorosilane). A general representation of this type of reaction is the formation of tris(triorganosilyl) phosphates from the reaction of triorganohalosilanes with orthophosphoric acid google.com.

3 Cl₃SiOH + H₃PO₄ → (Cl₃SiO)₃PO + 3 H₂O

Under anhydrous conditions and in the presence of a base to neutralize the generated HCl, the reaction of trichlorosilanol with phosphoryl chloride (POCl₃) could also yield tris(trichlorosilyl) phosphate.

Recent research has also explored the reduction of orthophosphate using trichlorosilane (HSiCl₃), a precursor to trichlorosilanol, to generate trichlorosilyl phosphide anions mit.edu. This indicates the diverse reactivity of the trichlorosilyl moiety with phosphorus-containing compounds, extending beyond simple esterification-type reactions.

| Reactant | Product | General Reaction Type |

|---|---|---|

| Orthophosphoric Acid (H₃PO₄) | Tris(trichlorosilyl) phosphate ((Cl₃SiO)₃PO) | Condensation/Esterification |

| Phosphoryl Chloride (POCl₃) | Tris(trichlorosilyl) phosphate ((Cl₃SiO)₃PO) | Nucleophilic Substitution |

Reactivity with Siloxide Ions

The reactivity of trichlorosilanol with siloxide ions (R₃SiO⁻) is a fundamental process in silicone chemistry, leading to the formation of siloxane (Si-O-Si) bonds. This reaction is a type of condensation reaction, where the siloxide anion acts as a potent nucleophile, attacking the silicon atom of trichlorosilanol. The reaction results in the formation of a new siloxane linkage and the displacement of a leaving group, which in this case is a hydroxide ion (OH⁻).

The general mechanism can be represented as:

Cl₃SiOH + R₃SiO⁻ → Cl₃Si-O-SiR₃ + OH⁻

This reaction is a key step in the polymerization and cross-linking of silicones. The silanol group (Si-OH) is weakly acidic and can be deprotonated by a strong base to form a siloxide. Alternatively, the siloxide can be generated from the cleavage of a siloxane bond.

The self-condensation of silanols, a closely related reaction, provides insight into the reactivity with siloxide ions. For instance, the hydrolysis of chlorosilanes initially forms silanols, which are often unstable and readily undergo self-condensation to form siloxane polymers wikipedia.org. This process can be catalyzed by both acids and bases. In a basic medium, the mechanism involves the deprotonation of a silanol to a siloxide, which then attacks another silanol molecule.

The rate and extent of the reaction between trichlorosilanol and siloxide ions are influenced by several factors, including the nature of the substituents (R groups) on the siloxide, the solvent, and the temperature. Electron-withdrawing groups on the siloxide can decrease its nucleophilicity, slowing down the reaction.

| Reactants | Product Type | Bond Formed |

|---|---|---|

| Trichlorosilanol (Cl₃SiOH) | Trichlorosilyl-terminated Siloxane | Siloxane (Si-O-Si) |

| Siloxide Ion (R₃SiO⁻) |

Theoretical and Computational Investigations of Trichlorosilanol Systems

Quantum Chemical Calculations on Trichlorosilanol and Related Structures

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules like trichlorosilanol. These computational approaches allow for the accurate prediction of molecular structures, energies, and other properties, providing a molecular-level understanding of their behavior.

High-Level Thermochemical Calculations (e.g., G2(MP2) Theory)

For highly accurate thermochemical data, high-level computational methods such as Gaussian-n theories are often employed. Gaussian-2 (G2) theory and its variants, like G2(MP2), are composite methods designed to approximate high-level, computationally expensive calculations through a series of lower-level calculations. These methods are known to predict thermochemical properties such as heats of formation and reaction energies with high accuracy, often within a few kcal/mol of experimental values.

G2(MP2) theory has been specifically applied to study the thermodynamics of the formation of trichlorosilanol from the hydrolysis of silicon tetrachloride. scispace.com This method provides a reliable benchmark for the energetic properties of this reaction. The translation of G2 and G2(MP2) total energies into heats of formation can be achieved through atomization or formation reaction procedures, with the atomization approach generally performing slightly better.

Energetics and Reaction Pathway Analysis

Understanding the energetics and reaction pathways is fundamental to predicting the chemical behavior of trichlorosilanol. Computational chemistry provides the tools to map out potential energy surfaces, identify transition states, and calculate the energy changes associated with chemical reactions.

Calculation of Reaction Enthalpies and Gibbs Free Energies

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both the change in enthalpy (ΔH) and the change in entropy (ΔS). These quantities can be calculated with a high degree of accuracy using computational methods.

For the initial hydrolysis of SiCl4 to yield trichlorosilanol and hydrogen chloride, both the G2(MP2) and B3LYP/6-311++G(2d,2p) methods show the reaction to be exothermic. scispace.com The calculated standard reaction enthalpies (ΔrH°₂₉₈) are -16.8 kJ/mol at the G2(MP2) level and -23.6 kJ/mol at the B3LYP level. scispace.com Similarly, the standard Gibbs free energies of reaction (ΔrG°₂₉₈) are -22.4 kJ/mol (G2(MP2)) and -29.6 kJ/mol (B3LYP), indicating that the formation of trichlorosilanol is a thermodynamically spontaneous process under standard conditions. scispace.com The high negative values for both enthalpy and Gibbs free energy suggest that the equilibrium is strongly shifted towards the products, implying that the hydrolysis of SiCl4 is primarily governed by kinetic factors rather than thermodynamic limitations. scispace.com

Calculated Thermodynamic Data for the Reaction: SiCl₄ + H₂O → SiCl₃OH + HCl

| Thermodynamic Quantity | G2(MP2) (kJ/mol) | B3LYP/6-311++G(2d,2p) (kJ/mol) |

|---|---|---|

| ΔrEtot | -10.3 | -16.9 |

| Δr(Etot+ZPE) | -16.4 | -23.2 |

| ΔrH°₂₉₈ | -16.8 | -23.6 |

| ΔrG°₂₉₈ | -22.4 | -29.6 |

Transition State Characterization and Activation Barriers

The rate of a chemical reaction is determined by the height of the activation energy barrier, which corresponds to the energy of the transition state relative to the reactants. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods can be used to locate and characterize the geometry and energy of these transition states.

The activation barrier represents the minimum energy required for a reaction to occur. A high activation barrier corresponds to a slow reaction, while a low activation barrier indicates a faster reaction. The structure of the transition state provides valuable information about the reaction mechanism, revealing which bonds are breaking and which are forming during the chemical transformation.

Influence of Electronic Structure on Reactivity and Stability

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. Factors such as the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals all play a crucial role in determining how a molecule will behave in a chemical reaction.

In the case of trichlorosilanol, the presence of the electronegative chlorine atoms and the hydroxyl group significantly influences the electronic environment of the silicon atom. This, in turn, affects its susceptibility to nucleophilic or electrophilic attack and its propensity to participate in condensation reactions. Computational analyses can quantify these electronic effects and provide a rationalization for the observed reactivity and stability of trichlorosilanol.

Gas-Phase Acidity and Substituent Effects in Silanols

The intrinsic acidity of silanols, free from solvent effects, can be examined through gas-phase studies. Theoretical and computational chemistry provide powerful tools to investigate the thermodynamic properties of these molecules, offering insights into how their structure influences their reactivity. This section focuses on the gas-phase acidity of trichlorosilanol and related silanols, exploring the electronic effects that govern their deprotonation.

Determination of Gas-Phase Acidities (ΔG°acid) of Silanols

The gas-phase acidity (ΔG°acid) is a measure of the Gibbs free energy change for the deprotonation of a molecule in the gas phase (AH → A- + H+). Experimental techniques, such as flowing afterglow-selected ion flow tube (FA-SIFT) mass spectrometry, have been employed to determine these values for a range of silanols. These experimental findings are often complemented and extended by ab initio molecular orbital calculations, which can provide reliable acidity data, particularly for unstable or difficult-to-synthesize compounds.

A systematic study of substituent effects on the gas-phase acidity of silanols reveals a significant increase in acidity with the substitution of hydrogen atoms with more electronegative atoms, such as chlorine. The gas-phase acidity of trichlorosilanol is notably high, comparable to that of strong mineral acids like hydrobromic acid (HBr) and nitric acid (HNO3) researchgate.net.

The following table presents the experimentally determined or computationally calculated gas-phase acidities for a series of substituted silanols, illustrating the impact of chloro- and methyl- substitution on acidity. A lower ΔG°acid value indicates a stronger gas-phase acid.

| Compound Name | Chemical Formula | ΔG°acid (kcal/mol) |

|---|---|---|

| Silanol (B1196071) | H3SiOH | 351.5 |

| Methylsilanol | CH3SiH2OH | 352.5 |

| Chlorosilanol | ClSiH2OH | 336.8 |

| Dichlorosilanol | Cl2SiHOH | 325.5 |

| Trichlorosilanol | Cl3SiOH | 315.7 |

Explanations for Substituent Effects (Polarizability, Inductive Effects)

The observed trends in the gas-phase acidity of silanols can be rationalized by considering the interplay of two primary electronic substituent effects: the inductive effect and the polarizability effect. researchgate.net

Inductive Effect: The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. libretexts.org Electronegative substituents, such as chlorine, withdraw electron density from the silicon atom. This electron withdrawal, or inductive effect, is additive; as the number of chlorine atoms increases, the silicon atom becomes progressively more electron-deficient. libretexts.org This increased positive character on the silicon atom, in turn, stabilizes the negative charge on the oxygen atom of the corresponding siloxide anion (R3SiO-) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. libretexts.org Therefore, the strong electron-withdrawing inductive effect of the three chlorine atoms in trichlorosilanol is a major contributor to its high acidity.

Polarizability Effect: The polarizability of an atom or group is the ease with which its electron cloud can be distorted by an external electric field. A more polarizable substituent can better stabilize a nearby charge by distributing it over a larger volume. For many classes of organic compounds, such as alcohols, polarizability effects are often the dominant factor in determining gas-phase acidity trends. However, in the case of silanols, the trend is reversed. uc.cl

For silanols, the inductive effect of substituents on the silicon atom outweighs the polarizability effect in determining the acidity. researchgate.netuc.cl This is in contrast to their carbon analogues, alcohols, where polarizability effects tend to dominate. For instance, alkyl groups, which are more polarizable than hydrogen, increase the acidity of alcohols in the gas phase. Conversely, in silanols, alkyl groups decrease acidity, as their weak electron-donating inductive effect destabilizes the negative charge on the conjugate base. iastate.edu

In the chlorosilanol series, the highly electronegative chlorine atoms exert a powerful inductive effect that significantly stabilizes the siloxide anion. While chlorine is also polarizable, its inductive effect is the controlling factor in this context. The cumulative inductive effect of one, two, and three chlorine atoms leads to a stepwise and significant increase in the acidity of chlorosilanol, dichlorosilanol, and trichlorosilanol, respectively, as reflected in their decreasing ΔG°acid values.

Advanced Materials Applications Derived from Trichlorosilanol Chemistry

Sol-Gel Chemistry and Functional Materials Synthesis

The sol-gel process is a versatile and widely employed method for producing solid materials from small molecules. The process involves the conversion of a colloidal solution (sol) into a gel-like network. In the context of trichlorosilanol, it provides a low-temperature route to high-purity and homogenous silica-based materials.

Design and Control of Mesoporous Silica (B1680970) Structures

Trichlorosilanol is a key precursor in the sol-gel synthesis of mesoporous silica, materials characterized by a large specific surface area and a well-defined pore structure. researchgate.netnih.govnih.gov The design and control of these structures are achieved by carefully managing the hydrolysis and condensation of trichlorosilanol in the presence of structure-directing agents, such as surfactants or polymers like polyethylene glycol (PEG). nih.govresearchgate.net

The hydrolysis of trichlorosilane (B8805176) yields trichlorosilanol, which then undergoes condensation to form siloxane (Si-O-Si) bonds, creating the silica network. The presence of a templating agent organizes the condensing silica species, leading to an ordered porous structure. After the gel is formed, the template is removed, typically through calcination or solvent extraction, leaving behind a mesoporous silica framework. nih.govencyclopedia.pub

The pore size, pore volume, and surface area of the resulting mesoporous silica can be precisely controlled by adjusting several synthesis parameters:

Choice of Template: The type and concentration of the surfactant or polymer template directly influence the resulting pore size and structure.

Solvent Composition: The addition of co-solvents, such as hexane and toluene, can modulate the pore size and specific surface area of the silica. nih.govresearchgate.net

pH of the Solution: The pH affects the rates of hydrolysis and condensation, thereby influencing the final structure of the silica network.

Temperature and Aging Time: These parameters impact the kinetics of the gelation process and the subsequent structural refinement of the gel.

The ability to tailor these properties is crucial for applications in catalysis, separation, and drug delivery, where the pore structure and surface chemistry of the material are critical to its performance.

Integration into Bifunctional Silica-Supported Catalysts

The high surface area and tunable pore structure of mesoporous silica derived from trichlorosilanol make it an excellent support material for catalysts. Furthermore, the presence of surface silanol (B1196071) groups (Si-OH) allows for the straightforward functionalization of the silica surface, enabling the integration of catalytic functionalities. nih.govresearchgate.net This has led to the development of bifunctional silica-supported catalysts, where the silica support is not merely an inert carrier but actively participates in or enhances the catalytic process.

A notable application is in the synthesis of catalysts for the disproportionation of trichlorosilane itself, a key reaction in the production of monosilane for the electronics industry. nih.govresearchgate.net In this context, a mesoporous silica support is first synthesized using the sol-gel method with trichlorosilane as the precursor. nih.govresearchgate.net The resulting silica, with its high concentration of surface silanol groups, is then functionalized using techniques like Supported Ionic Liquid Phase (SILP) technology. nih.govresearchgate.net This involves immobilizing an ionic liquid, which acts as the catalytic center, onto the silica support.

The bifunctional nature of these catalysts arises from the synergy between the silica support and the immobilized catalytic species. The porous structure of the silica provides high accessibility to the active sites, while the functionalized surface can be tailored to enhance the activity and selectivity of the catalyst. For instance, these catalysts have demonstrated activity in two parallel reactions: the disproportionation of trichlorosilane and the hydrogenation of silicon tetrachloride. nih.govresearchgate.net

Precursors for Ceramic Oxide Powders and Gels

The sol-gel chemistry of trichlorosilanol also provides a pathway for the synthesis of ceramic oxide powders and gels with high purity and homogeneity at relatively low temperatures. researchgate.netsciopen.comsigmaaldrich.com The process begins with the controlled hydrolysis and condensation of trichlorosilane to form a sol, which upon further processing, transforms into a gel. This gel, which consists of a continuous solid network filled with a liquid, can then be dried and calcined to produce a fine, high-purity ceramic powder.

The key advantage of using trichlorosilanol as a precursor in this context is the ability to achieve a high degree of mixing of components at the molecular level. This is particularly important for the synthesis of multi-component oxide ceramics, where achieving a uniform distribution of different metal oxides is crucial for the final properties of the ceramic. By co-hydrolyzing trichlorosilane with other metal alkoxides, it is possible to create a highly homogeneous gel precursor, which upon calcination, yields a ceramic powder with a uniform composition.

The properties of the resulting ceramic powder, such as particle size, surface area, and phase composition, can be controlled by manipulating the parameters of the sol-gel process, including the concentration of precursors, the water-to-alkoxide ratio, the pH, and the calcination temperature. This level of control is difficult to achieve with traditional ceramic processing methods, which often involve the mechanical mixing of powders.

Organic-Inorganic Nanohybrids and Composites

Trichlorosilanol chemistry is instrumental in the creation of organic-inorganic nanohybrids and composites, materials that combine the properties of both organic and inorganic components at the nanoscale. mdpi.comnih.govnih.govsemanticscholar.org The trifunctional nature of trichlorosilanol allows it to act as a molecular bridge, covalently linking organic moieties to a robust inorganic silica network.

The synthesis of these hybrid materials can be approached in two primary ways:

Co-condensation: An organotrichlorosilane (R-SiCl3), where R is an organic functional group, is co-hydrolyzed with trichlorosilane. The resulting trichlorosilanols then co-condense to form a silica network in which the organic groups are uniformly distributed.

Post-synthesis functionalization: A pre-formed silica material, synthesized from trichlorosilanol, is functionalized by reacting its surface silanol groups with an organosilane.

These methods allow for the precise tuning of the material's properties by selecting the appropriate organic functional group. For example, incorporating hydrophobic organic groups can render the silica surface water-repellent, while introducing catalytically active organic moieties can create a hybrid catalyst.

The resulting organic-inorganic nanohybrids and composites exhibit a unique combination of properties, such as the mechanical strength and thermal stability of the inorganic silica network and the functionality and processability of the organic component. This makes them suitable for a wide range of applications, including coatings, sensors, and advanced catalysts.

Surface Functionalization and Interface Science

The ability of trichlorosilanol to react with hydroxylated surfaces is fundamental to its application in surface functionalization and interface science. This reactivity allows for the precise modification of surface properties, which is critical in fields such as microelectronics, biomaterials, and sensor technology.

Formation of Self-Assembled Monolayers (SAMs)

Trichlorosilanol, or more accurately, organotrichlorosilanes (R-SiCl3), are widely used precursors for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon oxide, glass, and other metal oxides. researchgate.netresearchgate.net SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing the precursor molecules.

The formation of a SAM from an organotrichlorosilane proceeds through a multi-step mechanism:

Hydrolysis: The organotrichlorosilane molecules hydrolyze in the presence of trace amounts of water on the substrate surface or in the solvent to form the corresponding organotrichlorosilanols (R-Si(OH)3).

Adsorption: The reactive silanol groups of the precursor molecules adsorb onto the hydroxylated surface of the substrate through hydrogen bonding.

Condensation and Cross-linking: The adsorbed molecules undergo condensation reactions with the surface hydroxyl groups, forming strong covalent Si-O-Substrate bonds. Simultaneously, adjacent precursor molecules cross-link with each other through the formation of Si-O-Si bonds, creating a stable, two-dimensional network.

The resulting SAM is a dense, well-ordered monolayer that is covalently bound to the substrate. The properties of the SAM-coated surface are determined by the chemical nature of the organic group (R) of the precursor molecule. This allows for the precise tailoring of surface properties such as wettability, adhesion, and biocompatibility.

The quality and ordering of the SAM are influenced by several factors, including the cleanliness and hydroxylation of the substrate, the purity of the precursor and solvent, and the reaction conditions (temperature and time).

Below is a table summarizing the key aspects of advanced materials applications derived from trichlorosilanol chemistry:

| Application Area | Key Role of Trichlorosilanol | Controlling Factors | Resulting Material/Product |

| 5.1.1. Mesoporous Silica Structures | Precursor for the silica network in sol-gel synthesis. | Template type, solvent, pH, temperature. | High surface area, ordered pore structures. |

| 5.1.2. Bifunctional Silica-Supported Catalysts | Forms the high-surface-area silica support with reactive silanol groups for functionalization. | Functionalization method (e.g., SILP), choice of catalytic species. | Catalysts with enhanced activity and selectivity. |

| 5.1.3. Ceramic Oxide Powders and Gels | Precursor for high-purity, homogeneous silica-based ceramic precursors. | Precursor concentration, water-to-alkoxide ratio, calcination temperature. | Fine, uniform ceramic powders. |

| 5.1.4. Organic-Inorganic Nanohybrids | Acts as a molecular bridge to covalently link organic and inorganic components. | Choice of organic functional group, synthesis method (co-condensation or post-functionalization). | Hybrid materials with combined properties. |

| 5.2.1. Self-Assembled Monolayers (SAMs) | Forms the reactive silanol headgroup that binds to the substrate and cross-links with adjacent molecules. | Substrate preparation, precursor purity, reaction conditions. | Highly ordered, functionalized surfaces. |

Chemical Modification of Silica Surfaces and Silica Gel

The chemical modification of silica surfaces and silica gel is a critical process for altering their physical and chemical properties. Trichlorosilanol, primarily through its precursor trichlorosilane (TCS), is a key reagent in this field. The surface of silica is typically rich in hydroxyl groups, known as silanol groups (Si-OH). These groups are hydrophilic and reactive, serving as anchor points for various chemical modifications.

The modification process using chlorosilanes, such as trichlorosilane, involves a reaction with these surface silanol groups. researchgate.net This reaction forms a stable, covalent silicon-oxygen-silicon (Si-O-Si) bond, effectively grafting the new molecule onto the silica surface. researchgate.net The reaction between trichlorosilane and a surface silanol group proceeds with the elimination of hydrogen chloride (HCl). researchgate.net

This grafting mechanism allows for the precise control over the surface chemistry of silica-based materials. mdpi.com While trichlorosilane is highly reactive, other organosilanes like trialkoxysilanes are also commonly used, which may first hydrolyze to form silanols before condensing with the surface. mdpi.com The high reactivity of the silicon-chlorine (Si-Cl) bond in trichlorosilane ensures an efficient and robust modification process. This fundamental reaction is widely applicable, from treating fumed silica nanoparticles to modifying the internal pore surfaces of macroporous silica gel. nih.gov

Tailoring Surface Properties (e.g., Hydrophobicity)

By chemically bonding molecules to a silica surface, its inherent properties can be dramatically altered. One of the most significant applications of silica surface modification is the transformation from a hydrophilic to a hydrophobic state. researchgate.net An untreated silica surface, with its abundance of silanol groups, is readily wetted by water. researchgate.net After modification with a nonpolar silane (B1218182), the surface energy is lowered, causing water to form droplets rather than spreading, a characteristic of hydrophobicity. researchgate.netgelest.com

When trichlorosilane is used alongside organochlorosilanes like methyltrichlorosilane (B1216827) (MTCS), the attached methyl groups create a nonpolar, water-repellent layer. This modification can produce superhydrophobic surfaces, where the water contact angle exceeds 150 degrees. For instance, cotton treated with silica nanoparticles and then functionalized with MTCS exhibited a water contact angle of approximately 173°. researchgate.net Similarly, silica aerogels modified with trimethylchlorosilane (TMCS) have achieved contact angles as high as 163.8°, demonstrating a shift to super-hydrophobic properties. researchgate.net

The degree of hydrophobicity can be tailored by controlling the density of the grafted groups and the type of silane used. Reagents like octadecyltrichlorosilane (OTS) are used to form self-assembled monolayers that significantly decrease surface energy. wikipedia.org This ability to precisely control surface wettability is crucial for applications such as creating self-cleaning surfaces, anti-fouling coatings, and specialized materials for oil-water separation. researchgate.netmdpi.com

Table 1: Effect of Silane Modification on Silica Surface Wettability

| Original Substrate | Modifying Silane | Resulting Property | Water Contact Angle |

|---|---|---|---|

| Silica Aerogel | Trimethylchlorosilane (TMCS) | Super-hydrophobic | 163.8° researchgate.net |

| Cotton w/ Silica NPs | Methyltrichlorosilane (MTCS) | Superhydrophobic | ~173° researchgate.net |

| Glass/Silica | Octadecyltrichlorosilane (OTS) | Hydrophobic (monolayer) | >90° |

Role in Ultrapure Silicon Production Technologies

Trichlorosilanol's precursor, trichlorosilane (SiHCl₃), is the cornerstone chemical for the production of high-purity and ultrapure polycrystalline silicon (polysilicon), which is the primary raw material for the semiconductor and photovoltaic industries. wikipedia.orgwikipedia.org Its central role is due to its volatility, which allows for purification through distillation, and its ability to be reduced to elemental silicon at high temperatures. wikipedia.orghpsacorp.com

Precursor in Siemens Process and Silane Process for Polycrystalline Silicon

Trichlorosilane is the key raw material for producing polysilicon in both the Siemens process and the monosilane process. pensoft.netresearchgate.net The Siemens process is the most predominant technology used for polysilicon production globally. pensoft.netcmu.ac.thpensoft.net

The typical Siemens process involves three main stages:

Chlorination: Metallurgical-grade silicon (MGS), which is about 98% pure, is reacted with hydrogen chloride (HCl) gas in a fluidized bed reactor at temperatures around 300°C to produce trichlorosilane gas. wikipedia.orghpsacorp.com The primary reaction is: Si + 3HCl → SiHCl₃ + H₂ wikipedia.orgpensoft.net

Distillation: The resulting trichlorosilane is cooled to a liquid and undergoes extensive fractional distillation to remove impurities like silicon tetrachloride (SiCl₄) and various metal chlorides. wikipedia.orghpsacorp.com This purification step is critical and can yield trichlorosilane with a purity of 99.999999999% ("eleven nines"). hpsacorp.com

Reduction/Deposition: The highly purified trichlorosilane is then mixed with hydrogen gas and introduced into a chemical vapor deposition (CVD) reactor, where it thermally decomposes and deposits ultrapure silicon onto heated silicon filaments or rods. hpsacorp.comcmu.ac.th

Applications in Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is the core technology for depositing high-purity silicon from a gaseous precursor, and trichlorosilane is a primary feedstock for this process. cmu.ac.thinvertec-ev.de In a typical Siemens-type CVD reactor, thin silicon rods, known as "slim rods," are heated to high temperatures, often between 1050°C and 1150°C. cmu.ac.thsemanticscholar.org A mixture of ultrapure trichlorosilane and hydrogen is passed over these heated rods. hpsacorp.comcmu.ac.th

At these high temperatures, the trichlorosilane decomposes, and elemental silicon is deposited on the surface of the rods, causing them to grow in diameter. invertec-ev.de The main deposition reaction is the hydrogen reduction of trichlorosilane: SiHCl₃ + H₂ → Si + 3HCl pcc.eu

The efficiency and growth rate of the silicon deposition depend on several process parameters. semanticscholar.orgresearchgate.net Optimizing these factors is crucial for maximizing yield and minimizing the high energy consumption associated with the process. pensoft.netsemanticscholar.org The ultrapure polysilicon produced via the CVD of trichlorosilane serves as the foundational material for manufacturing silicon wafers for integrated circuits and solar cells. cmu.ac.th

Table 2: Typical Parameters in Trichlorosilane CVD for Polysilicon Production

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Precursor Gases | Trichlorosilane (SiHCl₃), Hydrogen (H₂) | Reactants for silicon deposition hpsacorp.comcmu.ac.th |

| Deposition Temperature | 900°C - 1200°C | Facilitates thermal decomposition of SiHCl₃ cmu.ac.thinvertec-ev.de |

| Reactor Pressure | Atmospheric to several atmospheres | Influences deposition rate and efficiency semanticscholar.org |

| H₂:SiHCl₃ Molar Ratio | 2:1 to 50:1 | Affects growth rate and surface morphology pensoft.net |

Analytical and Spectroscopic Characterization Techniques for Trichlorosilanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying silicon-based compounds. Particularly, ²⁹Si NMR provides direct information about the chemical environment of silicon atoms, making it highly effective for the structural analysis of silanols and their derivatives.

Structural Elucidation of Trichlorosilanol and its Oligomers

²⁹Si NMR spectroscopy is the most reliable method for identifying the various intermediate species that form during the condensation of silanols. researchgate.net The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, which is determined by the atoms it is bonded to. In the context of trichlorosilanol, different silicon environments can be distinguished, allowing for the identification of the monomer, dimer, and higher oligomers.

The notation Tⁿ is often used to describe the connectivity of trifunctional silicon atoms like the one in trichlorosilanol, where 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom.

T⁰ : Represents the unreacted trichlorosilanol monomer, Si(OH)Cl₃.

T¹ : Represents a silicon atom in a dimer or at the end of a chain, connected to one other silicon atom via an oxygen bridge (-O-SiCl₂(OH)).

T² : Represents a silicon atom in the middle of a linear chain, connected to two other silicon atoms.

T³ : Represents a silicon atom at a branching point in a cross-linked network, connected to three other silicon atoms.

Table 1: Representative ²⁹Si NMR Tⁿ Notation for Silanol (B1196071) Condensation This table illustrates the notation used to describe the bonding environment of silicon atoms during the condensation process.

| Notation | Description | Structural Representation |

| T⁰ | Monomer (Trichlorosilanol) | Si(OH)Cl₃ |

| T¹ | End-group in a dimer/chain | (HO)Cl₂Si–O–SiCl₂(OH) |

| T² | Middle-group in a linear chain | –[O–SiCl(OH)–]n– |

| T³ | Branching point in a network | Si(–O–)₃ |

Monitoring Reaction Progress and Intermediate Species

NMR spectroscopy is a powerful technique for the in situ monitoring of chemical reactions, providing real-time data on the concentrations of reactants, intermediates, and products. nih.gov By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.

For the formation of trichlorosilanol via the hydrolysis of tetrachlorosilane (B154696) (SiCl₄), and its subsequent self-condensation, ²⁹Si NMR can track the disappearance of the SiCl₄ signal and the appearance of the T⁰ signal for Si(OH)Cl₃. As the condensation proceeds, the T⁰ peak will decrease in intensity while T¹ and subsequently T² peaks emerge and grow. researchgate.net This allows for the quantitative study of reaction rates and the elucidation of the reaction mechanism. The ability to observe and quantify short-lived intermediates is a key advantage of this technique, offering insights that are often inaccessible by other methods. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a molecular "fingerprint," enabling the identification of specific functional groups and the study of chemical transformations.

Identification of Trichlorosilanol in Reaction Mixtures

Trichlorosilanol can be identified in a reaction mixture by the presence of characteristic absorption bands in its IR spectrum and scattering peaks in its Raman spectrum. azom.com The key vibrational modes are associated with the O-H, Si-OH, and Si-Cl bonds.

The O-H stretching vibration of the silanol group (Si-OH) typically appears as a broad band in the IR spectrum around 3200-3600 cm⁻¹, with the broadening caused by hydrogen bonding. researchgate.net The Si-OH stretching vibration itself is expected in the 810-950 cm⁻¹ region. gelest.com The Si-Cl stretching modes in chlorinated silanes give rise to strong absorptions. For instance, related compounds like trichlorosilane (B8805176) (HSiCl₃) and methyltrichlorosilane (B1216827) (CH₃SiCl₃) show strong Si-Cl vibrational bands in the 450-650 cm⁻¹ region. researchgate.net

Raman spectroscopy is also highly effective for identifying chlorosilanes. azom.com The spectra are often well-differentiated, allowing for the measurement of individual components without complex multivariate modeling.

Table 2: Characteristic Vibrational Frequencies for Trichlorosilanol This table summarizes the expected wavenumber ranges for the key functional groups in trichlorosilanol, aiding in its identification.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Characteristics |

| O–H stretch | IR | 3200 - 3600 | Broad band, indicative of hydrogen bonding. researchgate.net |

| Si–OH stretch | IR | 810 - 950 | Medium to strong absorption. gelest.com |

| Si–Cl stretch | IR, Raman | 450 - 650 | Strong, characteristic absorption/scattering. researchgate.net |

Study of Hydrolysis Kinetics and Mechanisms

FTIR spectroscopy is a valuable tool for studying the kinetics of silane (B1218182) hydrolysis. By monitoring the change in the intensity of specific vibrational bands over time, the rate of reaction can be determined. For example, during the hydrolysis of SiCl₄, the disappearance of bands associated with Si-Cl and the appearance of the broad O-H band and the Si-OH band corresponding to trichlorosilanol can be tracked.

The Beer-Lambert law, which relates absorbance to concentration, allows for the quantitative analysis of the species present in the reaction mixture. This enables the calculation of reaction rate constants, activation energies, and the determination of the reaction order, providing a detailed understanding of the hydrolysis mechanism. This methodology has been successfully applied to study the hydrolysis of various alkoxysilanes, and the same principles apply to chlorosilane systems.

Characterization of Silanol Groups on Surfaces

When trichlorosilanol is used to modify surfaces, such as silica (B1680970) gel, it creates surface-bound silanol groups. IR and Raman spectroscopy are extremely sensitive to the local environment of these groups. A key distinction that can be made is between isolated silanols and those that are interacting with neighbors via hydrogen bonding.

Isolated Silanol Groups : These groups (≡Si-OH) are not hydrogen-bonded to adjacent silanols. They give rise to a characteristic sharp and narrow absorption band in the IR spectrum at approximately 3740-3750 cm⁻¹. A small band at this wavenumber can also be observed in Raman spectra.

Hydrogen-Bonded Silanols : These include vicinal (on adjacent silicon atoms) and geminal (two on the same silicon atom) silanols that interact with each other or with adsorbed water molecules. These interactions cause the O-H stretching frequency to shift to lower wavenumbers, resulting in a broad absorption band typically observed between 3000 and 3700 cm⁻¹.

This ability to distinguish between different types of surface hydroxyls is crucial for understanding the surface chemistry of modified materials, including their reactivity, acidity, and adsorption properties.

Table 3: Vibrational Frequencies for Different Types of Surface Silanol Groups This table provides the characteristic IR and Raman spectral regions used to identify and differentiate silanol groups on a surface.

| Type of Silanol Group | Technique | Approximate Wavenumber (cm⁻¹) | Spectral Feature |

| Isolated | IR, Raman | 3740 - 3750 | Sharp, narrow peak. |

| Hydrogen-Bonded | IR, Raman | 3000 - 3700 | Broad, composite band. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, enabling the identification and characterization of chemical species. In the context of chlorosilane research, advanced techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) have been instrumental.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass analysis technique that determines the mass-to-charge ratio (m/z) of ions based on their cyclotron frequency in a fixed magnetic field. wikipedia.org Ions are trapped within a Penning trap, where they are excited into a larger cyclotron radius by an oscillating electric field. wikipedia.org After excitation, the coherent rotational motion of the ion packet induces an image current on detector plates. This time-domain signal, known as a free induction decay (FID), is then converted into a mass spectrum via a Fourier transform. wikipedia.orgyale.edu

The major advantages of FT-ICR MS are its exceptionally high mass resolving power and mass accuracy, which are crucial for the unambiguous identification of species in complex mixtures and for studying the chemistry of isotopically rich compounds like chlorosilanes. wikipedia.orgyale.edu The non-destructive nature of ion detection in FT-ICR MS also permits the extended trapping and study of ions, making it an ideal platform for investigating ion-molecule reactions. yale.edu

While direct FT-ICR MS studies on trichlorosilanol are not extensively documented in publicly available literature, the technique has been successfully applied to investigate the broader family of chlorosilanes (SiHnCl4-n), providing foundational data on the behavior of related silicon-based ions in the gas phase. caltech.edu

The capabilities of FT-ICR MS are particularly well-suited for studying the kinetics and mechanisms of gas-phase ion/molecule reactions. yale.edu By isolating specific ions and allowing them to react with neutral gas molecules introduced into the ICR cell, researchers can probe fundamental chemical processes in the absence of solvent effects.

Studies on chlorosilanes using FT-ICR spectrometry have provided significant insights into their gas-phase ion chemistry. caltech.edu Research on compounds like monochlorosilane (SiH3Cl), dichlorosilane (B8785471) (SiH2Cl2), and silicon tetrachloride (SiCl4) has shown that chlorosilyl ions are major products of electron impact ionization. caltech.edu These ions have been observed to participate in several key reaction types with neutral chlorosilane molecules: caltech.edu

Hydride Transfer: In these reactions, a hydride ion (H-) is transferred between the chlorosilyl ion and a neutral silane molecule.

Chloride Transfer: This involves the transfer of a chloride ion (Cl-), which has been used to determine the relative chloride affinities and stabilities of different chlorosilyl cations. caltech.edu

Disproportionation Reactions: These reactions involve the redistribution of substituents between the reacting ion and neutral molecule.

These investigations are critical for understanding the intrinsic reactivity of silicon-halogen bonds and the stability of the resulting cationic species, which are analogous to the ionic intermediates that could be formed from trichlorosilanol. caltech.edunih.gov The study of these gas-phase reactions provides a fundamental basis for modeling chemical vapor deposition processes where trichlorosilane is a key precursor. nih.govnasa.gov

Electron Spin Resonance (ESR/EPR) Spectroscopy in Related Radical Chemistry

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons, such as free radicals. nih.govlibretexts.org The principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org ESR/EPR is considered a definitive method for the detection and characterization of radical intermediates in chemical reactions. nih.gov

In the context of silicon chemistry, ESR/EPR is an invaluable tool for studying the formation, structure, and stability of silicon-centered radicals (silyl radicals), which can be transient intermediates in thermal or photochemical reactions of silanes. researchgate.netwiley.com Analysis of the ESR spectrum provides key parameters, including the g-factor and hyperfine coupling constants, which offer information about the electronic structure and geometry of the radical. acs.org

While the radical chemistry of trichlorosilanol itself is not widely reported, extensive ESR/EPR studies have been conducted on related silicon-centered radicals, including the trichlorosilyl (B107488) radical (•SiCl3). acs.org The •SiCl3 radical has been generated in an adamantane (B196018) matrix and studied by ESR, revealing its isotropic spectral parameters. acs.org Comparative studies of various methyl and chloro-substituted silyl (B83357) radicals show trends in their geometry and electronic properties. For instance, unlike the planar methyl radical (•CH3), silyl radicals like •Si(CH3)3 are typically pyramidal. acs.org The •SiCl3 radical is also understood to have a pyramidal structure.

The table below summarizes key ESR/EPR parameters for the trichlorosilyl radical and related species.

Data compiled from literature reports. acs.org

These studies on analogous radicals provide crucial insights into the potential behavior of radical species derived from trichlorosilanol, informing our understanding of its decomposition pathways and reactivity in various chemical environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.